molecular formula C18H19F2N5S B6458031 2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-4-methyl-1,3-benzothiazole CAS No. 2549003-96-3

2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-4-methyl-1,3-benzothiazole

Cat. No. B6458031
CAS RN: 2549003-96-3
M. Wt: 375.4 g/mol
InChI Key: RVDOICODBZXTPD-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . It also contains a pyrimidine ring and a piperazine ring . These types of compounds are often used in medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzothiazole and pyrimidine rings, and the introduction of the piperazine ring . The exact method would depend on the specific reactions and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiazole and pyrimidine rings are aromatic, meaning they have a stable, ring-like structure. The piperazine ring is a saturated six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzothiazole ring could undergo electrophilic substitution reactions, while the piperazine ring could undergo reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, it might have certain solubility characteristics based on the presence of polar and nonpolar groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Future Directions

Future research on this compound could involve further exploration of its potential uses, such as in medicinal chemistry. It could also involve optimization of its synthesis and investigation of its physical and chemical properties .

properties

IUPAC Name

2-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-4-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5S/c1-11-4-3-5-14-16(11)23-18(26-14)25-8-6-24(7-9-25)15-10-13(17(19)20)21-12(2)22-15/h3-5,10,17H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDOICODBZXTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-4-methyl-1,3-benzothiazole

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